2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid

Lipophilicity Drug-likeness Chromatographic retention

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid (CAS 43018-26-4), also named 2,6-diphthalimidohexanoic acid, is a doubly phthalimido-protected derivative of 2,6-diaminohexanoic acid (lysine backbone), supplied as a racemic mixture with molecular formula C22H18N2O6 and molecular weight 406.39 g/mol. The compound bears two 1,3-dioxoisoindolin-2-yl (phthalimido) groups at the α- and ε-positions of the hexanoic acid chain, simultaneously masking both primary amine functionalities under a single chemically robust protection strategy.

Molecular Formula C22H18N2O6
Molecular Weight 406.4 g/mol
CAS No. 43018-26-4
Cat. No. B3032746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid
CAS43018-26-4
Molecular FormulaC22H18N2O6
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C22H18N2O6/c25-18-13-7-1-2-8-14(13)19(26)23(18)12-6-5-11-17(22(29)30)24-20(27)15-9-3-4-10-16(15)21(24)28/h1-4,7-10,17H,5-6,11-12H2,(H,29,30)
InChIKeyPLZBWTXYTSGCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid (CAS 43018-26-4): A Racemic Dual-Phthalimido-Protected Lysine Building Block for Orthogonal Synthesis


2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid (CAS 43018-26-4), also named 2,6-diphthalimidohexanoic acid, is a doubly phthalimido-protected derivative of 2,6-diaminohexanoic acid (lysine backbone), supplied as a racemic mixture with molecular formula C22H18N2O6 and molecular weight 406.39 g/mol [1]. The compound bears two 1,3-dioxoisoindolin-2-yl (phthalimido) groups at the α- and ε-positions of the hexanoic acid chain, simultaneously masking both primary amine functionalities under a single chemically robust protection strategy. Commercially available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses , and at 95% minimum purity from alternative suppliers , this compound serves as a versatile intermediate for peptide chemistry, mixed-mode chromatography ligand synthesis, and materials science applications requiring dual-site protection with orthogonal deprotection capability.

Why Mono-Protected, Boc-, Fmoc-, or Cbz-Protected Lysine Analogs Cannot Substitute for 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid


Generic substitution of 2,6-bis(1,3-dioxoisoindolin-2-yl)hexanoic acid with other protected lysine derivatives fails across three critical dimensions. First, mono-phthaloyl lysine analogs (e.g., N6-phthaloyl-L-lysine, CAS 4403-38-7, or phthaloyl-L-lysine, CAS 41440-64-6) retain one unprotected amine, requiring additional orthogonal protection steps that increase synthetic step count, reduce overall yield, and introduce regioselectivity challenges . Second, the phthalimido group exhibits a stability profile distinct from standard peptide protecting groups: it withstands acidic conditions (which cleave Boc), survives basic piperidine treatment (which removes Fmoc), and resists hydrogenolysis (which cleaves Cbz), yet is cleanly removed by hydrazine hydrate or strong alkaline hydrolysis—enabling truly orthogonal three-directional protection schemes unattainable with any single Boc-, Fmoc-, or Cbz-based strategy [1]. Third, the racemic form (CAS 43018-26-4, one undefined stereocenter [2]) differs fundamentally from the enantiomerically pure (S)-2,6-diphthalimidohexanoic acid (CAS 29679-02-5) in procurement cost, synthetic utility for non-stereospecific applications, and physical characterization. The quantitative evidence below details exactly where these differences become decision-critical.

Quantitative Differentiation Evidence: 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: Intermediate Hydrophobicity Between Mono-Phthaloyl and Bis-Boc/Bis-Fmoc Lysine Derivatives

The target compound exhibits an intermediate computed lipophilicity (XLogP3-AA = 2.3) [1], positioning it between mono-phthaloyl-L-lysine (LogP = 1.50) and bis-Boc-protected lysine (LogP = 3.07) , while being substantially less lipophilic than bis-Fmoc-lysine (LogP = 7.47) . This intermediate LogP value predicts balanced solubility in both aqueous and organic phases, which is critical for solution-phase synthesis and chromatographic purification.

Lipophilicity Drug-likeness Chromatographic retention Membrane permeability Sample solubility

Hydrogen Bond Donor Count Advantage: Reduced Aggregation Potential vs. Bis-Boc-Protected Lysine

The target compound possesses only one hydrogen bond donor (the carboxylic acid proton) versus four HBDs for Boc-Lys(Boc)-OH (two carbamate NH and one carboxylic acid) [1], as the phthalimido nitrogen is fully substituted and cannot act as a donor. This reduced HBD count of 1 vs. 4 predicts lower intermolecular hydrogen-bonding-driven aggregation and potentially more favorable solubility in moderately polar organic solvents, which is advantageous for homogeneous solution-phase chemistry.

Hydrogen bonding Aggregation Solubility Crystallization Solid-phase synthesis

Racemic vs. Enantiomeric Procurement: Cost and Application Trade-off Between CAS 43018-26-4 and CAS 29679-02-5

The target compound CAS 43018-26-4 is a racemic mixture (undefined stereocenter count = 1 by PubChem [1]), whereas the (S)-enantiomer (CAS 29679-02-5, also known as di-N-phthalimide L-lysine ) is enantiomerically pure. For applications where stereochemistry is not critical—such as mixed-mode chromatography ligand precursors (Patent US 12,263,467 [2]), polymerizable monomer synthesis, or non-chiral building block elaboration—the racemic form offers a procurement advantage by avoiding the cost premium of asymmetric synthesis or chiral resolution. The racemic form is commercially stocked by multiple vendors at 95–97% purity , while the enantiopure form is less widely available.

Stereochemistry Racemic mixture Enantiopure Procurement cost Non-stereospecific synthesis

Orthogonal Protection Strategy: Phthalimido Stability Under Acidic and Oxidative Conditions Unavailable to Boc- and Fmoc-Based Analogs

The phthalimido groups of the target compound are stable to acidic conditions (e.g., TFA, HCl/dioxane) that quantitatively remove Boc groups, and to basic piperidine treatment that cleaves Fmoc groups, yet are cleanly removed by hydrazine hydrate or strong alkaline hydrolysis (e.g., NaOH) [1]. This stability profile enables a three-way orthogonal protection scheme: (1) phthalimido (stable to acid/base, cleaved by hydrazine), (2) acid-labile (Boc-type), and (3) base-labile (Fmoc-type). No single Boc-, Fmoc-, or Cbz-protected lysine analog can achieve this three-directional orthogonality, as each of those protecting groups is labile to at least one of the conditions to which the phthalimido group is stable.

Orthogonal protection Deprotection conditions Synthetic compatibility Phthalimido stability Hydrazinolysis

Application-Specific Differentiation: 1,3-Dioxoisoindolin-2-yl Moiety as Ligand Core for Mixed-Mode Chromatography Resins

Patent US 12,263,467 explicitly claims mixed-mode cation exchange chromatography ligands featuring the 1,3-dioxoisoindolin-2-yl (phthalimido) group as the hydrophobic recognition element, combined with a carboxylic acid cation-exchange functionality [1]. The target compound, bearing two such 1,3-dioxoisoindolin-2-yl groups and a free carboxylic acid on a flexible hexanoic acid backbone, structurally maps onto the ligand architecture disclosed in the patent. Its dual phthalimido substitution provides twice the hydrophobic binding surface per ligand molecule compared to mono-phthalimido ligands exemplified in the patent (e.g., 2-(5-amino-1,3-dioxoisoindolin-2-yl)acetic acid), potentially altering binding capacity and selectivity in immunoglobulin purification.

Mixed-mode chromatography Protein purification Ligand design Antibody purification Bioprocessing

High-Value Application Scenarios for 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid Based on Quantitative Differentiation Evidence


Mixed-Mode Chromatography Ligand Development for Antibody Purification

The patent literature explicitly identifies 1,3-dioxoisoindolin-2-yl structures as preferred hydrophobic recognition elements in mixed-mode cation exchange resins for immunoglobulin purification [1]. The target compound, with two such groups per molecule and a free carboxylic acid for matrix coupling, serves as a high-density ligand precursor. Its intermediate LogP of 2.3 balances hydrophobic binding with aqueous operability, and its dual phthalimido substitution offers twice the hydrophobic contact surface of mono-phthalimido ligands exemplified in US 12,263,467. Resin developers can employ this compound directly for ligand immobilization via the carboxylic acid handle, testing whether the increased hydrophobic group density translates to enhanced dynamic binding capacity or selectivity.

Non-Stereospecific Building Block for Polymer and Dendrimer Synthesis

The racemic nature of CAS 43018-26-4 (one undefined stereocenter [2]) makes it the economically rational choice for polymer chemistry and dendrimer construction where chirality is irrelevant to material properties. Both amine sites are equivalently protected, enabling simultaneous deprotection via hydrazinolysis to generate a 2,6-diaminohexanoic acid core for polyamide or polyurea backbone incorporation. The single HBD count minimizes aggregation during polymerization in aprotic solvents, a practical advantage over Boc-protected analogs that carry four HBDs and are prone to hydrogen-bond-mediated viscosity increases.

Three-Way Orthogonal Protection Strategy in Complex Multi-Step Synthesis

The phthalimido group's unique stability profile—stable to acid (TFA), base (piperidine), and hydrogenolysis, yet cleavable by hydrazine [3]—enables synthetic sequences where two amine functionalities must be deprotected independently and at different stages, in the presence of acid-labile (Boc) or base-labile (Fmoc) groups. This three-directional orthogonality is unattainable with any single Boc-, Fmoc-, or Cbz-protected lysine analog. Researchers designing complex peptidomimetics, bifunctional linkers, or prodrug constructs should prioritize this compound when the synthetic route demands sequential, chemoselective amine unveiling without cross-reactivity.

Analytical Standard and Reference Material for HPLC Method Development

With commercially guaranteed purity of 97% (Bidepharm, batch-specific NMR/HPLC/GC documentation ) and well-characterized computed physicochemical properties (XLogP3-AA 2.3, PSA 112 Ų, HBD 1, HBA 6 [2]), the racemic di-phthalimido hexanoic acid serves as a reliable retention-time marker and system suitability standard for reversed-phase HPLC method development targeting moderately lipophilic, dual-phthalimido-protected amino acid derivatives. Its intermediate LogP ensures elution within a predictable acetonitrile/water gradient window, distinct from the late-eluting Fmoc analogs (LogP 7.47) or early-eluting mono-phthaloyl analogs (LogP 1.50).

Quote Request

Request a Quote for 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.